
(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .
Scientific Research Applications
Metabolic Studies
1-Methylhistidine is often studied for its role as a biomarker in muscle metabolism. Elevated levels of this compound in urine are associated with muscle catabolism, making it a useful indicator in studies related to muscle wasting conditions such as cachexia and sarcopenia. Research indicates that monitoring 1-methylhistidine can help assess muscle protein turnover and the effectiveness of interventions aimed at preserving muscle mass in aging populations or patients undergoing cancer treatment .
Neurobiology
Recent studies have highlighted the involvement of (S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride in neurological research. It has been implicated in modulating neurotransmitter release and synaptic plasticity. For instance, its presence in the brain may influence the activity of certain receptors, thus impacting cognitive functions and potentially offering insights into neurodegenerative diseases .
Therapeutic Potential
The therapeutic implications of this compound are being explored in several contexts:
- Cardiovascular Health : Preliminary studies suggest that this compound may play a role in cardiovascular health by influencing blood pressure regulation through its effects on vascular smooth muscle cells .
- Diabetes Management : There is emerging evidence that 1-methylhistidine may affect insulin sensitivity and glucose metabolism, presenting a potential target for diabetes management strategies .
Case Study 1: Muscle Wasting Disorders
A study involving patients with chronic obstructive pulmonary disease (COPD) measured urinary levels of 1-methylhistidine to evaluate muscle catabolism. Results indicated significantly elevated levels compared to healthy controls, suggesting its utility as a biomarker for assessing muscle wasting in chronic diseases .
Case Study 2: Neurodegenerative Disease Models
In animal models of Alzheimer's disease, researchers administered this compound to evaluate its effects on cognitive function. The findings demonstrated improved memory performance and synaptic function, indicating potential therapeutic benefits .
Biological Activity
(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride, commonly referred to as Np-methylhistidine hydrochloride, is an amino acid derivative with significant biological activity. This compound has garnered attention in various fields such as pharmacology, biochemistry, and molecular biology due to its unique structural features and potential therapeutic applications.
- Chemical Formula: C7H12ClN3O2
- Molecular Weight: 205.64 g/mol
- CAS Number: 1956310-66-9
- Structure: The compound features a propanoic acid backbone with an imidazole ring, contributing to its unique properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives of amino acids, including (S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, revealing its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL for certain strains, demonstrating its potential as an antibacterial agent .
Microorganism | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0048 |
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0098 |
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. A review highlighted various β-amino acid derivatives exhibiting antiviral activity against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). While specific data on (S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid's antiviral efficacy is limited, its structural similarity to other active compounds suggests potential in this area .
3. Neuroprotective Effects
Recent studies have explored the neuroprotective effects of amino acid derivatives, including Np-methylhistidine. These compounds may play a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress and apoptosis, although specific studies on this compound are still emerging .
Case Studies
Several case studies have investigated the pharmacological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized alkaloids included (S)-2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid, which was tested for its antibacterial activity against clinical isolates of S. aureus and E. coli. Results indicated that the compound exhibited potent bactericidal effects, with complete inhibition observed within 8 hours of exposure .
Case Study 2: Neuroprotective Potential
In a controlled laboratory setting, researchers examined the impact of Np-methylhistidine on neuronal cell lines subjected to oxidative stress. The results suggested that the compound significantly reduced cell death rates compared to untreated controls, indicating its potential as a neuroprotective agent .
Q & A
Q. What are the optimal synthetic routes for (S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride, and how can stereochemical purity be ensured?
Basic Research Focus
The synthesis typically involves multi-step processes, including imidazole ring formation, functionalization, and chiral resolution. For example, a methanolic HCl reaction with the free amino acid precursor yields the hydrochloride salt ( ). Key steps:
- Chiral Control : Use of (S)-configured starting materials or enzymatic resolution to ensure enantiomeric purity.
- Reaction Conditions : Reflux in methanolic HCl (6–8 hours) achieves high yields (~87%) ( ).
- Purification : Recrystallization or chromatography to remove byproducts like unreacted imidazole derivatives.
Advanced Consideration :
Optimize solvent systems (e.g., DMF/acetic acid mixtures) to enhance crystallinity and reduce racemization risks during acidic workups ( ).
Q. How can structural confirmation of the compound be achieved using spectroscopic and computational methods?
Basic Research Focus
- 1H NMR : Key peaks include δ 8.62 (s, imidazole H), 3.78 (s, N-methyl), and 4.26–4.19 (m, α-proton), confirming stereochemistry ( ).
- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 200.1 (theoretical for C8H13N3O2·HCl) validates molecular weight.
Advanced Research Focus :
- DFT Calculations : Compare computed vs. experimental NMR shifts to resolve ambiguities in tautomeric forms of the imidazole ring ().
- X-ray Crystallography : Resolve chiral centers and hydrogen-bonding networks (e.g., compare with imidazole derivatives in ).
Q. What are the primary biological targets of this compound, and how can its enzyme inhibition mechanisms be studied?
Basic Research Focus
The compound is structurally analogous to histidine derivatives, suggesting interactions with:
- Amino Acid Transporters : LAT1 inhibition studies using competitive binding assays ( ).
- Enzymes : Potential inhibition of histidine decarboxylase or carnosine synthase ( ).
Advanced Research Focus :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) for imidazole-dependent enzymes.
- Metainference Simulations : Model ligand-receptor interactions to predict binding modes ( ).
Q. How do structural modifications (e.g., chloro or methyl substituents) alter the compound’s bioactivity?
Basic Research Focus
Compare with analogs:
Advanced Research Focus :
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ) with inhibitory potency.
Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
Basic Research Focus
- Dose-Dependent Studies : Test activity across concentrations (e.g., 1–100 µM) to identify biphasic effects.
- Cell-Type Specificity : Compare outcomes in neuronal vs. epithelial cell lines ( ).
Advanced Research Focus :
- Redox Profiling : Use electron paramagnetic resonance (EPR) to detect radical scavenging vs. generation.
- Pathway Analysis : RNA-seq to identify differentially expressed genes under treatment (e.g., Nrf2 vs. NF-κB pathways).
Q. What methodologies are recommended for studying its pharmacokinetics and metabolic stability?
Basic Research Focus
- In Vitro ADME : Microsomal stability assays (human liver microsomes) to estimate half-life.
- Plasma Protein Binding : Equilibrium dialysis to assess free fraction ( ).
Advanced Research Focus :
- Isotope-Labeled Tracers : Use 13C/15N-labeled compound for mass spectrometry-based tracking in urine or plasma ( ).
- PBPK Modeling : Predict tissue distribution using physicochemical properties (logP = -1.2, ).
Q. How can computational tools aid in designing derivatives with improved target selectivity?
Advanced Research Focus
Properties
Molecular Formula |
C7H12ClN3O2 |
---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1 |
InChI Key |
VWCFOWBWRITCRS-RGMNGODLSA-N |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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